molecular formula C17H15N5O2 B11558957 N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide CAS No. 4702-86-7

N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11558957
CAS No.: 4702-86-7
M. Wt: 321.33 g/mol
InChI Key: JGFHKWMOTBMCKI-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Corresponding amines.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the presence of a hydroxy group on the pyrazole ring and the pyridine-4-carbohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

4702-86-7

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-12-15(11-19-20-16(23)13-7-9-18-10-8-13)17(24)22(21-12)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,20,23)/b19-11+

InChI Key

JGFHKWMOTBMCKI-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.